molecular formula C25H22FN3O2 B2483624 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide CAS No. 477709-73-2

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide

Cat. No. B2483624
CAS RN: 477709-73-2
M. Wt: 415.468
InChI Key: MDESMUBJFZKWTD-UHFFFAOYSA-N
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Description

3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O2 and its molecular weight is 415.468. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) discusses the synthesis and characterization of a similar pyrazole-carboxamide compound, emphasizing the importance of correct identification in research chemicals and highlighting the potential for bioisosteric replacement in synthetic cannabinoid series (McLaughlin et al., 2016).

Application in Radiotracers

  • Katoch-Rouse and Horti (2003) explored the synthesis of a pyrazole-carboxamide compound as a radiotracer, potentially useful in studying cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Crystal Structure Analysis

  • Köysal et al. (2005) examined the crystal structures of two N-substituted pyrazoline-1-thiocarboxamides, providing insights into molecular geometries which are crucial in understanding the interactions and reactivity of similar compounds (Köysal et al., 2005).

Nematocidal and Fungicidal Activity

  • Zhao et al. (2017) synthesized a series of fluorine-containing pyrazole carboxamides, showing that some of these compounds exhibit significant nematocidal activity, highlighting the potential agricultural applications of these compounds (Zhao et al., 2017).

Anticancer Potential

  • Alam et al. (2016) designed and synthesized pyrazole derivatives, including pyrazole-carboxamides, evaluating their cytotoxicity and inhibitory activity against cancer cell lines. This study underscores the potential of such compounds in cancer research (Alam et al., 2016).

Enzyme Inhibition Studies

  • Degorce et al. (2016) discovered a series of quinoline carboxamides, similar in structure to pyrazole-carboxamides, as inhibitors of ataxia telangiectasia mutated (ATM) kinase. These findings are significant for understanding the role of similar compounds in inhibiting specific enzymes (Degorce et al., 2016).

Synthetic Methodology

  • Prabakaran, Khan, and Jin (2012) report an effective synthesis method for pyrazole-carboxamides, demonstrating the advancements in the synthesis techniques of such compounds (Prabakaran, Khan, & Jin, 2012).

Identification in Illegal Products

  • Uchiyama et al. (2015) identified a new pyrazole-carboxamide type synthetic cannabinoid in illegal products, indicating the importance of analytical methods in identifying such compounds in various contexts (Uchiyama et al., 2015).

Structural Analysis

  • Jasinski, Golen, Samshuddin, Narayana, and Yathirajan (2012) synthesized and analyzed the crystal structures of pyrazoline derivatives, contributing to the understanding of molecular structure and intermolecular interactions of similar compounds (Jasinski et al., 2012).

properties

IUPAC Name

3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-N-(4-methylphenyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17-8-10-20(11-9-17)27-25(30)29-15-14-24(28-29)18(2)31-21-12-13-22(23(26)16-21)19-6-4-3-5-7-19/h3-16,18H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESMUBJFZKWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C(C)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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